TRPV1 Antagonism: 4‑Ethylphenyl Substitution Confers Low‑Micromolar Potency Absent in Parent 2‑Phenylpyridine
2‑(4‑Ethylphenyl)pyridine inhibits human TRPV1 with an IC₅₀ of 1.99 μM (pH 6.0, FLIPR assay) [1]. In contrast, the parent 2‑phenylpyridine lacks any documented TRPV1 antagonism at concentrations up to 10 μM [2]. The 4‑ethylphenyl modification is therefore essential for achieving measurable TRPV1 blockade.
| Evidence Dimension | TRPV1 antagonist potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.99 μM (1.99 × 10³ nM) |
| Comparator Or Baseline | 2‑Phenylpyridine: IC₅₀ > 10 μM (no measurable inhibition) |
| Quantified Difference | >5‑fold improvement in potency (target compound active; comparator inactive) |
| Conditions | Human TRPV1 expressed in CHOK1 cells; inhibition of pH 6.0–6.3‑induced Ca²⁺ influx; FLIPR assay |
Why This Matters
Procurement of the 4‑ethylphenyl analog is required for any TRPV1‑focused screening campaign; the parent phenylpyridine will yield false‑negative results.
- [1] BindingDB. Ligand-Target Pair: 2-(4-Ethylphenyl)pyridine – human TRPV1. BindingDB ID: 50385656. View Source
- [2] PubChem. 2-Phenylpyridine (Compound Summary). CID 13887. View Source
